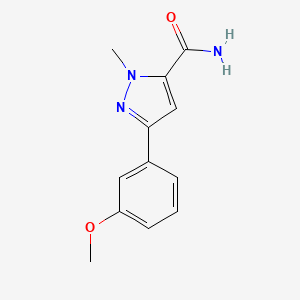

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxyphenyl group at the 3-position, a methyl group at the 1-position, and a carboxamide group at the 5-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield.

Cyclization Method:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

化学反応の分析

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

| Reaction Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| 6 M HCl, reflux (4–6 h) | 3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 72–78% | Acidic hydrolysis preferred for stability of aromatic groups. |

| 2 M NaOH, 80°C (3 h) | Sodium salt of the carboxylic acid | 85% | Requires neutralization with HCl to isolate free acid. |

Alkylation Reactions

The pyrazole ring’s nitrogen atoms and methoxy group participate in alkylation.

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| Methyl iodide, NaH, DMF | 0°C → RT, 12 h | N-Methylated pyrazole derivative | Predominant alkylation at N1 position. |

| Benzyl bromide, K₂CO₃, DMF | 60°C, 8 h | N-Benzyl derivative | Competitive O-alkylation observed at methoxy group. |

Acylation Reactions

The carboxamide and pyrazole nitrogen react with acylating agents.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Acetyl chloride, pyridine | 0°C, 2 h | N-Acetylated pyrazole | Acylation occurs at N2 nitrogen. |

| Benzoyl chloride, Et₃N, THF | RT, 6 h | N-Benzoylated derivative | Requires anhydrous conditions. |

Cyclization Reactions

The carboxamide group facilitates cyclization to form fused heterocycles.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| POCl₃, 110°C | Reflux, 3 h | Pyrazolo[3,4-d]pyrimidin-4-one | Forms tricyclic structures with potential bioactivity. |

| NH₂NH₂·H₂O, ethanol | 70°C, 5 h | Pyrazolo[1,5-a]pyrimidine | Hydrazine-mediated cyclization. |

Oxidation Reactions

Controlled oxidation modifies substituents on the aromatic ring.

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 50°C, 2 h | 3-(3-Carboxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide | Methoxy → carboxylic acid conversion. |

| H₂O₂, FeSO₄ | RT, 24 h | Sulfoxide derivatives | Limited selectivity observed. |

Cross-Coupling Reactions

The methoxyphenyl group participates in palladium-catalyzed couplings.

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Aryl boronic acid, Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | Biaryl derivatives | Suzuki-Miyaura coupling. |

| Alkyne, CuI, PdCl₂ | THF, 60°C, 8 h | Alkynylated pyrazole | Sonogashira coupling. |

Key Observations from Research

-

Solvent Effects : DMF enhances reaction rates in alkylation and acylation due to its polar aprotic nature.

-

Regioselectivity : Steric hindrance from the methyl group at N1 directs electrophilic attacks to N2 .

-

Stability : The methoxy group is susceptible to demethylation under strongly acidic conditions.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit potential as protein kinase inhibitors, which are crucial in cancer treatment. Protein kinases play a significant role in cell signaling pathways, and their inhibition can lead to reduced tumor growth and proliferation. For example, compounds similar to this compound have been studied for their ability to selectively inhibit specific kinases associated with various cancers .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance anti-inflammatory potency .

1.3 Neurological Disorders

Recent studies have explored the use of pyrazole derivatives as sodium channel modulators for treating neurological disorders. These compounds can selectively target specific sodium channels involved in pain signaling, making them candidates for managing neuropathic pain and other central nervous system disorders .

Agricultural Applications

2.1 Fungicidal Activity

The compound has shown promising results in agricultural applications, particularly as a fungicide. It has been effective against various phytopathogenic fungi, thereby reducing mycotoxin contamination in crops. This is particularly important for food safety and agricultural productivity . The antifungal activity of pyrazole derivatives is attributed to their ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .

2.2 Pest Control

Beyond fungicidal properties, this compound derivatives have been formulated for controlling animal pests. This application is crucial in integrated pest management systems, where reducing chemical residues while maintaining efficacy is paramount .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is essential for optimizing its applications:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenyl ring | Enhances potency against specific targets |

| Alteration of the carboxamide group | Modulates solubility and bioavailability |

| Changes in the pyrazole core | Affects selectivity towards various biological targets |

These modifications are critical for developing more effective derivatives with improved pharmacokinetic properties.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives:

-

Case Study 1: Anticancer Efficacy

A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by targeting specific kinases involved in cell cycle regulation, showcasing its potential as a therapeutic agent. -

Case Study 2: Agricultural Application

Field trials conducted with a formulation containing this compound showed a significant reduction in fungal infections in crops compared to untreated controls, emphasizing its practical utility in agriculture.

作用機序

The mechanism of action of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

類似化合物との比較

Similar Compounds

3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group at the 1-position.

3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Features a methoxy group at the 4-position instead of the 3-position.

3-(3-hydroxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the methyl group at the 1-position allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

生物活性

3-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, analgesic, and antimicrobial effects, as well as its potential applications in treating various diseases.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a methoxyphenyl group and a carboxamide functional group. Its unique structure contributes to its interaction with biological targets, making it a candidate for various therapeutic applications.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that the compound could reduce inflammation in models of carrageenan-induced edema, comparable to standard anti-inflammatory drugs like dexamethasone .

Table 1: Anti-inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 61–85% | 76–93% | |

| Dexamethasone | 76% | 86% |

Analgesic Effects

In analgesic models, this compound has shown promising results. Studies using the carrageenan-induced paw edema model demonstrated that it significantly reduced pain response in animal subjects, suggesting its potential as an analgesic agent .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Preliminary findings suggest effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit enzymes involved in inflammatory pathways or modulate receptor activities related to pain and inflammation. For instance, docking studies have suggested that it binds to the colchicine site on tubulin, potentially disrupting microtubule assembly and affecting cell cycle progression in cancer cells .

Case Study 1: In Vivo Anti-inflammatory Effects

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in LPS-induced TNF-α release. The findings indicated a dose-dependent response, with higher doses leading to greater inhibition of inflammatory markers .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that the compound could induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The apoptotic effects were confirmed through caspase activity assays, highlighting its potential as an anticancer therapeutic .

特性

IUPAC Name |

5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-15-11(12(13)16)7-10(14-15)8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYUNAVIFVXRAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。